molecular formula C13H12N2O2 B377662 N-(3-methoxyphenyl)nicotinamide

N-(3-methoxyphenyl)nicotinamide

Cat. No.: B377662
M. Wt: 228.25g/mol
InChI Key: PSTUKXJBMHKBAR-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)nicotinamide is a nicotinamide derivative featuring a methoxy-substituted phenyl group attached to the amide nitrogen of the nicotinamide core. The methoxy group at the 3-position of the phenyl ring influences electronic properties, solubility, and molecular conformation, making it a critical moiety for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25g/mol

IUPAC Name

N-(3-methoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H12N2O2/c1-17-12-6-2-5-11(8-12)15-13(16)10-4-3-7-14-9-10/h2-9H,1H3,(H,15,16)

InChI Key

PSTUKXJBMHKBAR-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)C2=CN=CC=C2

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Conformational Differences

The dihedral angle between the phenyl and pyridine rings is a key structural parameter affecting molecular interactions. For N-(3-methoxyphenyl)nicotinamide, this angle is 5.02° , indicating a near-planar conformation. In contrast:

  • N-Phenylnicotinamide: Dihedral angle = 64.81° (non-planar) .
  • N-(3-Methylphenyl)nicotinamide : Dihedral angle = 57.23° (moderately angled) .
  • N-(3-Hydroxyphenyl)nicotinamide : Dihedral angle = 5.02° (planar, similar to methoxy analog) .
Table 1: Structural Comparison of Nicotinamide Derivatives
Compound Substituent Dihedral Angle (°) Key Functional Groups
This compound 3-OCH₃ 5.02 Methoxy, amide, pyridine
N-Phenylnicotinamide H 64.81 Amide, pyridine
N-(3-Methylphenyl)nicotinamide 3-CH₃ 57.23 Methyl, amide, pyridine
N-(3-Hydroxyphenyl)nicotinamide 3-OH 5.02 Hydroxyl, amide, pyridine
N-(3,5-Dichlorophenyl)nicotinamide 3,5-Cl₂ N/A Chloro, amide, pyridine
TRPV1 Antagonism

N-(3-Methoxyphenyl)-4-chlorocinnamide (a structural analog with a cinnamide core) exhibits high affinity for TRPV1 (Ki = 18 nM), attributed to the 3-methoxy group’s electron-donating effects and optimal steric fit .

Antiangiogenic Effects

In thiazole carboxamide derivatives, the N-(3-methoxyphenyl) group enhances antiangiogenic activity by suppressing VEGF-induced endothelial cell migration, comparable to the drug Vandetanib . This highlights the substituent’s role in modulating signaling pathways.

NNMT Inhibition

Chloro-substituted analogs (e.g., N-(3,5-dichlorophenyl)nicotinamide) likely exhibit different binding due to electron-withdrawing effects .

Electronic and Solubility Properties

  • Electron-Donating Groups (e.g., 3-OCH₃) : Increase electron density on the phenyl ring, enhancing hydrogen-bond acceptor capacity and metabolic stability .
  • Electron-Withdrawing Groups (e.g., 3,5-Cl₂) : Reduce solubility but improve target affinity in hydrophobic binding pockets .
  • Hydroxyl vs. Methoxy: The 3-OH group in N-(3-hydroxyphenyl)nicotinamide offers hydrogen-bond donor capacity, whereas 3-OCH₃ improves lipophilicity and membrane permeability .

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